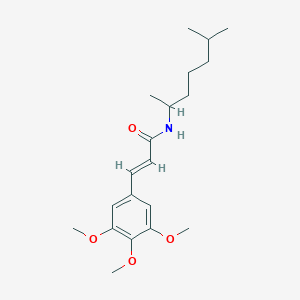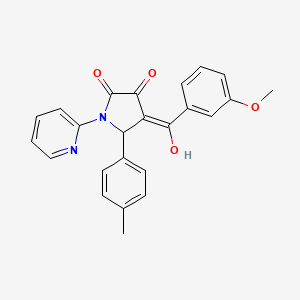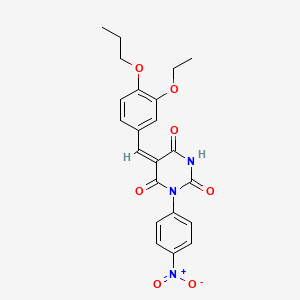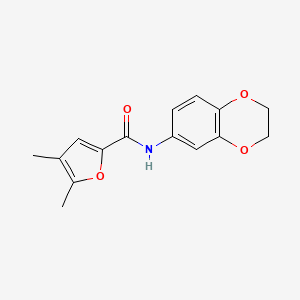
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMHMAT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In anticancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In antiviral research, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) by targeting the viral integrase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In anticancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antiviral research, this compound has been shown to reduce the viral load in infected cells. In materials science, this compound has been used to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
実験室実験の利点と制限
One advantage of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its versatility, as it can be used in various fields of research. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide research. In drug discovery, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound. In materials science, this compound can be further explored as a monomer for the synthesis of novel polymers with unique properties. In analytical chemistry, this compound can be used as a derivatization reagent for the analysis of other compounds besides amino acids and peptides. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability can be explored.
合成法
The synthesis of N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction between 3-(3,4,5-trimethoxyphenyl)acrylic acid and 1,5-dimethylhexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
N-(1,5-dimethylhexyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, this compound has been shown to have anticancer and antiviral activities. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of amino acids and peptides.
特性
IUPAC Name |
(E)-N-(6-methylheptan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-14(2)8-7-9-15(3)21-19(22)11-10-16-12-17(23-4)20(25-6)18(13-16)24-5/h10-15H,7-9H2,1-6H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJRJQRPRDNBDC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5430846.png)
![2-(4-chlorophenyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5430853.png)

![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)

![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5430894.png)
![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)

![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)